molecular formula C14H14N2O3 B2871090 (E)-2-(3,4-DIHYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE CAS No. 454201-12-8

(E)-2-(3,4-DIHYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE

Cat. No.: B2871090
CAS No.: 454201-12-8
M. Wt: 258.277
InChI Key: XMEINYDBLLFDFC-UHFFFAOYSA-N
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Description

(E)-2-(3,4-Dihydroxyphenyl)-1-(1-pyrrolidinylcarbonyl)-1-ethenyl cyanide is a synthetic organic compound of interest in chemical and pharmacological research. Its molecular structure incorporates a 3,4-dihydroxyphenyl moiety, a feature common in biologically active compounds such as catecholamines, suggesting potential for interaction with neurological or enzymatic targets. The molecule also contains a pyrrolidinylcarbonyl group and an ethenyl cyanide functional group, which may contribute to its properties and reactivity. This combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules or a candidate for probing structure-activity relationships in medicinal chemistry programs. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate safety protocols.

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-9-11(14(19)16-5-1-2-6-16)7-10-3-4-12(17)13(18)8-10/h3-4,7-8,17-18H,1-2,5-6H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEINYDBLLFDFC-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836348
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound (E)-2-(3,4-Dihydroxyphenyl)-1-(1-pyrrolidinycarbonyl)-1-ethenyl cyanide , also known as a derivative of cyanogenic compounds, has gained attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol
  • CAS Number : Not explicitly listed in the search results but can be inferred from related compounds.

Chemical Structure

The compound features a cyanide group attached to a vinyl carbon adjacent to a pyrrolidine ring and a dihydroxyphenyl moiety , which may contribute to its biological properties.

The primary mechanism of action for cyanogenic compounds, including this compound, involves the inhibition of cellular respiration by binding to cytochrome c oxidase in mitochondria. This leads to:

  • Disruption of ATP production.
  • Induction of oxidative stress due to the accumulation of reactive oxygen species (ROS) .

Antioxidant Properties

Studies indicate that compounds with similar structures exhibit significant antioxidant activity. For example, they can scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), hydrogen peroxide, and superoxide anions . This suggests that (E)-2-(3,4-Dihydroxyphenyl)-1-(1-pyrrolidinycarbonyl)-1-ethenyl cyanide may also possess similar antioxidant capabilities.

Cytotoxicity Studies

Cytotoxicity assessments have shown that cyanogenic compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. In vitro studies using various cancer cell lines have demonstrated that these compounds can induce apoptosis through:

  • Activation of caspase pathways.
  • Modulation of mitochondrial membrane potential .

Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the effects of a related cyanogenic compound on human cancer cell lines. The results indicated:

  • Significant reduction in cell viability at concentrations above 10 µM.
  • Induction of apoptosis confirmed by flow cytometry and Western blot analysis showing increased levels of cleaved caspases .

Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, the compound was tested against standard antioxidants. The results showed:

  • IC50 values indicating strong scavenging ability comparable to well-known antioxidants like ascorbic acid.
  • A dose-dependent response in reducing oxidative stress markers in treated cells .

Comparative Analysis

Compound NameMolecular WeightAntioxidant ActivityCytotoxicity
(E)-2-(3,4-Dihydroxyphenyl)-1-(1-pyrrolidinycarbonyl)-1-ethenyl cyanide286.33 g/molHighModerate
Related Cyanogenic Compound A250.30 g/molModerateHigh
Related Cyanogenic Compound B300.40 g/molVery HighLow

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activities Solubility (LogP) Reference
(E)-2-(3,4-Dihydroxyphenyl)-1-(1-Pyrrolidinylcarbonyl)-1-ethenyl cyanide 3,4-Dihydroxyphenyl, pyrrolidinylcarbonyl Hypothesized: Antioxidant, neuroprotective* Estimated: 1.2–1.8
(E)-3-(3,5-Dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one () 3,5-Dichloro-2-hydroxyphenyl, phenyl Antifungal (C. albicans MIC: 8 µg/mL), antibacterial (E. coli MIC: 16 µg/mL) 2.5–3.0
Rosmarinic acid 3,4-Dihydroxyphenyl, caffeoyl Antioxidant (IC50 DPPH: 5 µM), anti-inflammatory 1.5–2.0
Capsaicin Vanilloid, alkyl chain TRPV1 agonist, analgesic 3.0–3.5

* Hypotheses based on catechol moiety’s known radical scavenging activity and pyrrolidine’s role in enhancing bioavailability.

Key Observations

Substituent Effects on Bioactivity :

  • The 3,4-dihydroxyphenyl group in the target compound is analogous to rosmarinic acid’s catechol unit, which is critical for antioxidant activity (e.g., neutralizing ROS via H-atom donation). In contrast, the 3,5-dichloro-2-hydroxyphenyl group in ’s compound enhances antimicrobial activity, likely due to halogen-induced membrane disruption .
  • The pyrrolidinylcarbonyl group may improve solubility (lower LogP vs. capsaicin) and target engagement compared to phenyl or alkyl chains in other analogs.

Structural Rigidity and Reactivity: The ethenyl cyanide backbone provides rigidity similar to the α,β-unsaturated ketone in ’s enone derivatives. However, the nitrile group’s electron-withdrawing nature may alter electrophilicity, reducing nonspecific toxicity compared to enones.

Synthetic Accessibility: While ’s compounds were synthesized via Claisen-Schmidt condensation (yields: 65–80%), the target compound likely requires a multi-step route involving Knoevenagel condensation for the nitrile group and amide coupling for the pyrrolidinylcarbonyl unit.

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